2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine
CAS No.:
Cat. No.: VC13297136
Molecular Formula: C27H40N4
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H40N4 |
|---|---|
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | 2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine |
| Standard InChI | InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2 |
| Standard InChI Key | SEVAYKLDFUPKMC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4 |
| Canonical SMILES | C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine, reflects its bicyclic amine framework. Key features include:
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Two pyridine rings at terminal positions, contributing aromaticity and hydrogen-bonding capabilities .
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Two piperidine rings connected by a 3-carbon propyl chain, enabling conformational flexibility .
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Ethyl linkers bridging the piperidine and pyridine groups, which may influence solubility and receptor interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C27H40N4 | |
| Molecular Weight | 420.6 g/mol | |
| SMILES Notation | C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4 | |
| Topological Polar Surface Area | 24.9 Ų |
The SMILES string highlights the connectivity of the piperidine and pyridine rings, while the low polar surface area suggests moderate membrane permeability .
Synthetic Pathways
Table 2: Reagents and Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | K2CO3, DMF, 70°C, 18 h | 99% | |
| 2 | Pd(PPh3)4, Na2CO3, toluene/MeOH, reflux | 77% |
| Target | Activity (IC50/EC50) | Assay Type | Source |
|---|---|---|---|
| MCH-R1 | ~3 nM (analog) | Calcium flux | |
| GlyT1 | 1.8 nM (analog) | Radioligand binding | |
| CYP3A4 Inhibition | 16.4% at 10 µM | Microsomal assay |
Structure-Activity Relationship (SAR) Insights
Impact of Substituents
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Pyridine Positioning: 2-Pyridyl groups enhance binding to amine receptors (e.g., GlyT1) compared to 3- or 4-substituted pyridines .
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Linker Length: A 3-carbon propyl chain optimizes spatial alignment between piperidine rings, as shorter chains reduce potency .
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N-Alkylation: Tertiary amines (e.g., ethyl groups) improve metabolic stability over secondary amines .
| Parameter | Value | Method |
|---|---|---|
| logP | 4.2 | XLogP3 |
| Half-life (rat) | 2.3 h | Microsomal t1/2 |
| Bioavailability | 22% | Caco-2 permeability |
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